
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one is a chemical compound that has gained interest in scientific research due to its potential applications in the field of medicine. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of certain types of cancer and autoimmune diseases.
Mécanisme D'action
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one works by selectively inhibiting the activity of BTK. BTK is a key component of the B-cell receptor signaling pathway, which is important for the survival and proliferation of B-cells. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can be beneficial in the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of BTK. Inhibition of BTK leads to the suppression of B-cell activation and proliferation, which can result in the reduction of tumor growth and the suppression of autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one in lab experiments is its selectivity for BTK. This allows for more targeted inhibition of the B-cell receptor signaling pathway, which can reduce the risk of off-target effects. However, a limitation of using this compound is its relatively low solubility in water, which can make it difficult to formulate for certain applications.
Orientations Futures
There are several potential future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one. One area of interest is the development of more effective formulations of the compound for use in clinical applications. Additionally, further research is needed to better understand the mechanisms of action of the compound and its potential applications in the treatment of other diseases. Finally, there is a need for more clinical trials to determine the safety and efficacy of the compound in humans.
Méthodes De Synthèse
The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one involves several steps. The process starts with the reaction of 5-fluoropyrimidine-2-carboxylic acid with 1,1'-carbonyldiimidazole to form the corresponding imidazolide. This is followed by the addition of 4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine to the reaction mixture, resulting in the formation of the desired product.
Applications De Recherche Scientifique
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one has been extensively studied for its potential applications in the treatment of cancer and autoimmune diseases. In preclinical studies, it has been shown to be effective in inhibiting the growth of various types of cancer cells, including lymphoma, leukemia, and multiple myeloma. Additionally, it has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Propriétés
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-11-7-12(2)14(4)17(13(11)3)27(25,26)22-5-6-23(16(24)10-22)18-20-8-15(19)9-21-18/h7-9H,5-6,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUZEOONDZDFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2583819.png)
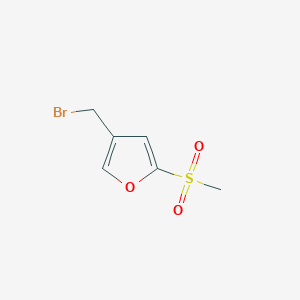
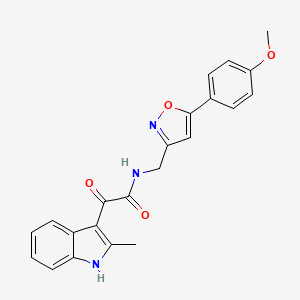

![N-(3-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2583825.png)
![methyl 8-methyl-6-(4-methylphenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2583828.png)
![1-(2-Thienylsulfonyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2583830.png)
![methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2583832.png)
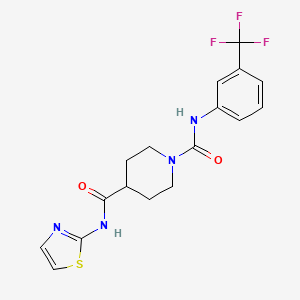

![2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxamide](/img/structure/B2583838.png)
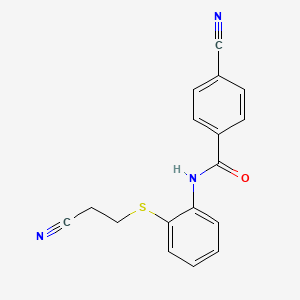
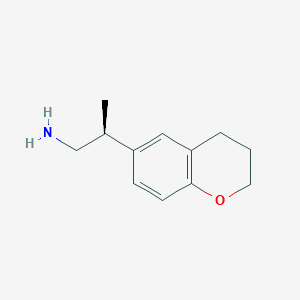
![1-[(4-bromophenyl)sulfonyl]-3-[4-(3-fluoropropoxy)phenyl]-1H-pyrazole](/img/structure/B2583842.png)